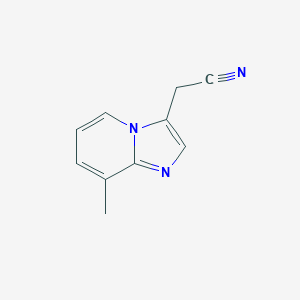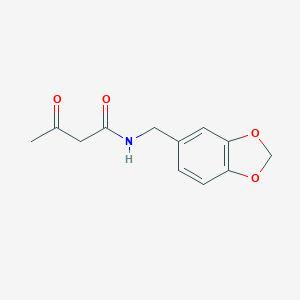
2,4-Bis(methylamino)-6-pyrrolidinyl-s-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Bis(methylamino)-6-pyrrolidinyl-s-triazine is a derivative of s-Triazine, a class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The specific structure of this compound includes two methylamino groups and one pyrrolidinyl group attached to the triazine ring, which may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methylamino)-6-pyrrolidinyl-s-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of cyanuric chloride with appropriate amines.
Substitution Reactions:
Addition of Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through a similar substitution reaction using pyrrolidine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: For controlled synthesis and high purity.
Continuous Flow Reactors: For large-scale production with consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more substituents on the triazine ring are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidized Derivatives: Various oxidized forms depending on the reaction conditions.
Reduced Derivatives: Different reduced forms based on the reducing agents used.
Substituted Derivatives: New compounds with different substituents on the triazine ring.
科学研究应用
Chemistry
Catalysis: The compound may be used as a catalyst or catalyst precursor in various chemical reactions.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology
Biological Activity: The compound may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
Pharmaceuticals: It can be used as an active ingredient or intermediate in the synthesis of pharmaceutical compounds.
Industry
Agriculture: The compound may be used as a herbicide or pesticide.
Textiles: It can be used in the production of dyes and other textile chemicals.
作用机制
The mechanism of action of 2,4-Bis(methylamino)-6-pyrrolidinyl-s-triazine involves its interaction with specific molecular targets and pathways. The compound may:
Inhibit Enzymes: By binding to the active sites of enzymes, thereby blocking their activity.
Disrupt Cellular Processes: By interfering with cellular signaling pathways or membrane integrity.
相似化合物的比较
Similar Compounds
s-Triazine, 2,4,6-triamino-: Known for its use in herbicides.
s-Triazine, 2,4-diamino-6-chloro-: Used in the synthesis of various pharmaceuticals.
Uniqueness
Structural Features: The presence of both methylamino and pyrrolidinyl groups makes 2,4-Bis(methylamino)-6-pyrrolidinyl-s-triazine unique compared to other triazine derivatives.
Chemical Properties: These structural features may impart distinct reactivity and biological activity.
属性
CAS 编号 |
16268-56-7 |
|---|---|
分子式 |
C9H16N6 |
分子量 |
208.26 g/mol |
IUPAC 名称 |
2-N,4-N-dimethyl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C9H16N6/c1-10-7-12-8(11-2)14-9(13-7)15-5-3-4-6-15/h3-6H2,1-2H3,(H2,10,11,12,13,14) |
InChI 键 |
LHHSCEFJYZGVSL-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=NC(=N1)N2CCCC2)NC |
规范 SMILES |
CNC1=NC(=NC(=N1)N2CCCC2)NC |
Key on ui other cas no. |
16268-56-7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-methylethyl ester](/img/structure/B99908.png)


